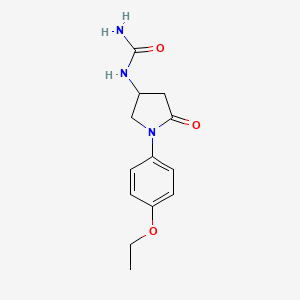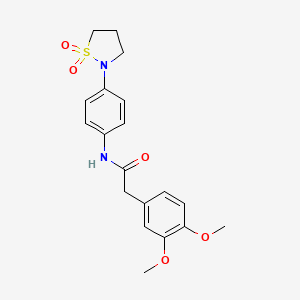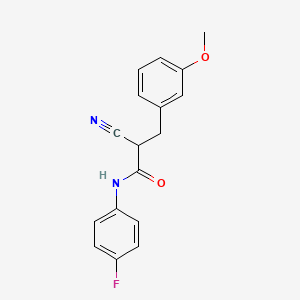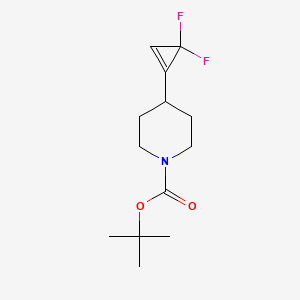
4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H27N3O4 and its molecular weight is 373.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Conformation
- The structural analysis of related compounds has shown diverse conformations. For example, in a 2H-pyrazolo[4,3-c]pyridine derivative, the dihydropyrazole ring adopts an envelope conformation and the piperidine fused ring a twisted-chair conformation, indicating potential structural variations in similar compounds (Karthikeyan et al., 2010).
Synthesis and Reactions
- Studies have shown that compounds like 4-hydroxy-6-methyl-2-pyridone can react with various substances, leading to the formation of structures like 4H-pyrano[3,2-c]pyridines (Mekheimer et al., 1997). These insights can guide the synthesis of related compounds.
- The synthesis of related structures, like 3-(pyrrolidin-1-yl)piperidine, involves complex methods indicating the potential complexity involved in synthesizing similar compounds (Smaliy et al., 2011).
Potential Medicinal Chemistry Applications
- Compounds with structures involving piperidine and pyrrolidine have been recognized as antioxidants, contrast agents, and polymerization mediators. Their reactivities depend on their basic structure, which suggests similar potential applications for the compound (Kinoshita et al., 2009).
Applications in Anticancer Activities
- Some studies have synthesized polysubstituted 4H-pyran derivatives using piperidine and evaluated their anticancer activity against various human cancer cell lines, indicating potential applications in cancer treatment (Hadiyal et al., 2020).
Properties
IUPAC Name |
1-(oxan-4-yl)-4-(4-pyridin-4-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c24-19-13-15(14-23(19)16-5-11-26-12-6-16)20(25)22-9-3-18(4-10-22)27-17-1-7-21-8-2-17/h1-2,7-8,15-16,18H,3-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOIQOKIVUWMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3CC(=O)N(C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide](/img/structure/B2898072.png)
![methyl 6-benzyl-2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2898075.png)

![(S)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2898078.png)
![N-cyclohexyl-1-[(2,5-dimethylbenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2898079.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2898080.png)
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole](/img/structure/B2898082.png)



![2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide](/img/structure/B2898088.png)


